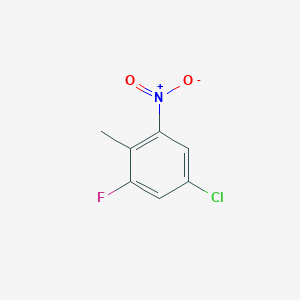
5-Chloro-1-fluoro-2-methyl-3-nitrobenzene
Descripción general
Descripción
5-Chloro-1-fluoro-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2 . It is a derivative of benzene, which is a cyclic compound with a ring of six carbon atoms .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene consists of a benzene ring with chlorine (Cl), fluorine (F), a methyl group (CH3), and a nitro group (NO2) attached to it . The exact positions of these substituents on the benzene ring are defined by the compound’s IUPAC name .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene include a molecular weight of 189.57 and a predicted density of 1.417±0.06 g/cm3 . The compound also has a predicted boiling point of 266.3±35.0 °C .Aplicaciones Científicas De Investigación
-
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
- Methods of Application : The synthesis of indole derivatives often begins from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) affords the 1-iodo-2-methyl-3-nitrobenzene .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .
-
Regiospecific Silver-Mediated Fluorination of Aryl Silanes
- Scientific Field : Organic Chemistry
- Application Summary : 1-Fluoro-3-nitrobenzene was used as an internal standard in the regiospecific silver-mediated fluorination of aryl silanes .
- Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the use of 1-Fluoro-3-nitrobenzene in the fluorination process .
- Results or Outcomes : The outcomes of this process are not specified in the source .
-
Pharmaceutical and Agrochemical Intermediates
- Scientific Field : Pharmaceutical and Agrochemical Industries
- Application Summary : 1-Chloro-2-fluoro-3-nitrobenzene is used as pharmaceutical intermediates, agrochemical intermediates, intermediates of medicine .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this process are not specified in the source .
-
IUPAC Nomenclature of Substituted Benzene Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : The IUPAC nomenclature of substituted benzene derivatives is a crucial aspect of organic chemistry. Understanding the numbering of these derivatives, including compounds like 2-chloro-1-methyl-4-nitrobenzene, is essential for clear and unambiguous communication .
- Methods of Application : The specific methods of application involve understanding the rules of IUPAC nomenclature, including the lowest locant rule and the prioritization of functional groups .
- Results or Outcomes : This knowledge allows for clear communication and understanding in the field of organic chemistry .
-
Electrophilic Aromatic Substitution
- Scientific Field : Organic Chemistry
- Application Summary : Electrophilic aromatic substitution is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
- Methods of Application : The specific experimental procedures involve the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
- Results or Outcomes : This reaction allows for the synthesis of a wide range of benzene derivatives .
-
Synthesis of Benzoimidolones
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 2-Chloro-1-fluoro-4-nitrobenzene has been used in the synthesis of benzoimidolones .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : Benzoimidolones are a class of compounds that have potential pharmaceutical applications .
-
Biocidal Applications
- Scientific Field : Industrial Chemistry
- Application Summary : Compounds like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) have been studied for their biocidal properties, particularly in aircraft fuel systems .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The study suggested that CMIT may be a useful biocide in aircraft fuel systems .
-
Nomenclature of Substituted Benzene Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Understanding the IUPAC nomenclature of substituted benzene derivatives is a crucial aspect of organic chemistry. This includes compounds like 2-chloro-1-methyl-4-nitrobenzene .
- Methods of Application : The specific methods of application involve understanding the rules of IUPAC nomenclature, including the lowest locant rule and the prioritization of functional groups .
- Results or Outcomes : This knowledge allows for clear communication and understanding in the field of organic chemistry .
-
Synthesis of Benzoimidolones
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 2-Chloro-1-fluoro-4-nitrobenzene has been used in the synthesis of benzoimidolones .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : Benzoimidolones are a class of compounds that have potential pharmaceutical applications .
Propiedades
IUPAC Name |
5-chloro-1-fluoro-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOBDYQLSRVAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694629 | |
| Record name | 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-fluoro-2-methyl-3-nitrobenzene | |
CAS RN |
1167056-41-8 | |
| Record name | 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



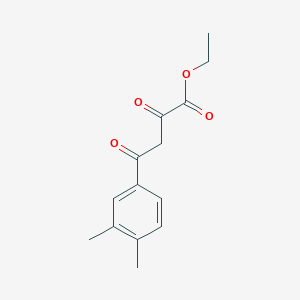
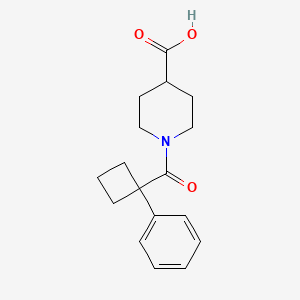
![1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1454063.png)
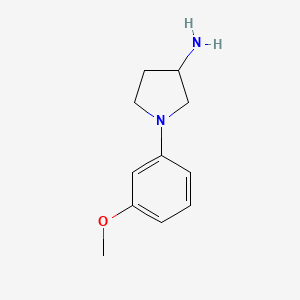
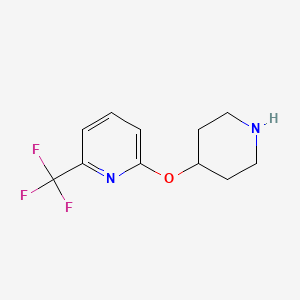
![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1454070.png)
amine](/img/structure/B1454071.png)
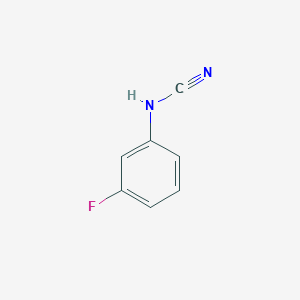
![3-[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]propan-1-ol](/img/structure/B1454073.png)
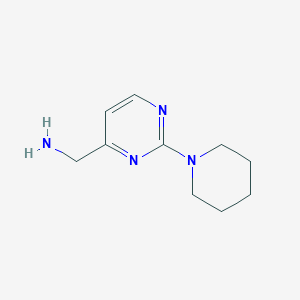
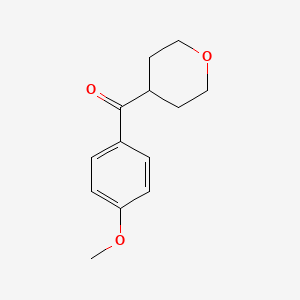
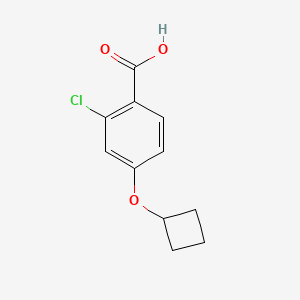
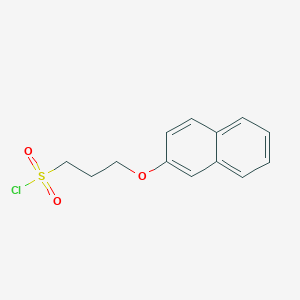
![1-[(Oxan-4-yl)methyl]piperidin-4-one](/img/structure/B1454081.png)